3-cyclopropyl-1H-pyrazole-5-carbaldehyde

Drug Design Lipophilicity Medicinal Chemistry

Researchers needing heterocyclic building blocks with optimal lipophilicity often face aggregation or solubility issues. 3-Cyclopropyl-1H-pyrazole-5-carbaldehyde (CAS 1284220-47-8) solves this with a balanced LogP of 1.14 and the metabolic stability of a cyclopropyl group. - Balanced LogP 1.14 avoids fragment aggregation while maintaining target engagement. - Cyclopropyl substituent enhances metabolic stability and conformational restriction. - Reactive 5-carbaldehyde enables rapid library synthesis via reductive amination or Wittig chemistry. Supplied with ≥95% purity; ideal for kinase/GPCR probe design and PROTAC linker elaboration.

Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol
CAS No. 1284220-47-8
Cat. No. B1372056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclopropyl-1H-pyrazole-5-carbaldehyde
CAS1284220-47-8
Molecular FormulaC7H8N2O
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESC1CC1C2=CC(=NN2)C=O
InChIInChI=1S/C7H8N2O/c10-4-6-3-7(9-8-6)5-1-2-5/h3-5H,1-2H2,(H,8,9)
InChIKeyOCFFEKPDYIAVOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Physicochemical Profile & Pyrazole Chemical Space


3-Cyclopropyl-1H-pyrazole-5-carbaldehyde (CAS 1284220-47-8) is a heterocyclic building block featuring a pyrazole core substituted with a cyclopropyl group at the 3-position and a reactive aldehyde at the 5-position . With a molecular weight of 136.15 g/mol, a calculated LogP of 1.14, and two rotatable bonds, it occupies a distinct intermediate lipophilicity space within the broader class of pyrazole C-3/C-5 carbaldehydes . This compound serves as a versatile synthetic intermediate for generating libraries of pyrazole-fused or pyrazole-linked bioactive molecules, particularly where a balance of polarity and conformational restriction is required [1].

Why 3-Cyclopropyl Substitution Is Irreplaceable


Generic substitution among pyrazole-5-carbaldehyde derivatives fails because small changes at the 3-position drastically alter key physicochemical properties that govern a molecule's drug-likeness and synthetic utility. The cyclopropyl group is not merely a larger alkyl substituent; it introduces a unique combination of increased lipophilicity, conformational restriction, and potential for enhanced metabolic stability compared to methyl, unsubstituted, or even larger hydrophobic groups like phenyl or tert-butyl [1][2]. These property shifts directly impact downstream pharmacokinetic profiles and biological target engagement, making 3-cyclopropyl-1H-pyrazole-5-carbaldehyde a distinct chemical probe rather than a simple structural analog. The quantitative evidence below details these critical differences.

Quantitative Differentiation from Closest Analogs


Intermediate Lipophilicity (LogP) Advantage

3-Cyclopropyl-1H-pyrazole-5-carbaldehyde exhibits a LogP of 1.14, positioning it in an optimal intermediate lipophilicity range often associated with favorable oral absorption and balanced solubility . This value is significantly higher than the 3-methyl analog (LogP 0.70-0.86), avoiding the excessively high polarity that can limit membrane permeability, and markedly lower than the 3-phenyl (LogP 1.89-1.94) or 3-tert-butyl (LogP 1.52-2.13) analogs, which risk poor solubility and high metabolic turnover . The cyclopropyl group thus provides a 'Goldilocks' lipophilicity not achievable with other common 3-position substituents.

Drug Design Lipophilicity Medicinal Chemistry ADME

Conformational Flexibility vs. 3-Methyl Analog

The target compound possesses two rotatable bonds, compared to a single rotatable bond in the 3-methyl analog . This increase in degrees of freedom, introduced by the cyclopropyl ring's ability to pivot, allows for greater conformational sampling. While rigidification is often sought, this specific flexibility can be advantageous for exploring binding pockets with induced-fit mechanisms or for linking to other fragments without pre-organizing a potentially suboptimal conformation.

Chemical Biology Ligand Design Conformational Analysis

Inferred Metabolic Stability from Cyclopropyl Analogs

While direct metabolic stability data on the target compound is not public, studies on closely related systems demonstrate the impact of 3-cyclopropyl substitution on pyrazole metabolism. Specifically, research on zoniporide analogs showed that the cyclopropyl group on the pyrazole ring significantly influences the rate of aldehyde oxidase (AO)-catalyzed oxidation, a major metabolic pathway for azaheterocycles [1]. Furthermore, the cyclopropyl fragment is widely recognized in medicinal chemistry for enhancing metabolic stability compared to other alkyl groups by resisting cytochrome P450 oxidation [2]. This class-level inference strongly suggests that 3-cyclopropyl-1H-pyrazole-5-carbaldehyde will exhibit a differentiated metabolic profile from its 3-methyl or 3-phenyl analogs.

Drug Metabolism Pharmacokinetics Aldehyde Oxidase Zoniporide

Optimal Application Scenarios


Fragment-Based Discovery for Kinases and GPCRs

The compound's balanced LogP of 1.14 makes it an ideal fragment for screening against targets with moderately hydrophobic binding pockets, such as the ATP-binding site of kinases or the transmembrane domains of GPCRs, where highly polar fragments would suffer from desolvation penalties and highly lipophilic fragments would aggregate . The aldehyde handle allows for rapid elaboration into larger lead-like molecules.

Chemical Probes Requiring Conformational Flexibility

The presence of two rotatable bonds provides a degree of flexibility not found in the more rigid 3-methyl analog . This is particularly useful for designing bifunctional molecules (e.g., PROTACs) or probes intended to link two distinct protein domains, where a flexible tether between binding moieties is essential for forming a ternary complex.

Medicinal Chemistry Prioritizing Metabolic Stability

The cyclopropyl group is a privileged motif for improving metabolic stability and reducing plasma clearance, as evidenced by its prevalence in clinical candidates [1]. Initiating a lead optimization program with this building block, particularly for CNS targets where lower LogP (1-3) is favorable, provides a strategic advantage in achieving a desirable balance of potency, stability, and brain penetration.

Core Scaffold for Parallel Library Synthesis

The aldehyde at the 5-position is a versatile anchor for high-throughput parallel synthesis [2]. It can be rapidly transformed via reductive amination, Wittig reactions, or formation of hydrazones and oximes to generate diverse compound libraries. The unique 3-cyclopropyl group ensures that every member of the resulting library carries this differentiated structural feature, enabling exploration of unique chemical space.

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